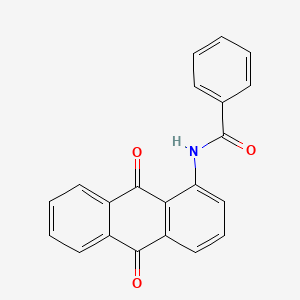

N-(9,10-Dioxo-1-anthryl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO3/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)22-21(25)13-7-2-1-3-8-13/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJOUCAVSDKDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189228 | |

| Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-23-1 | |

| Record name | N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Algol Yellow G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9,10-dioxo-1-anthryl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJE2CGX7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Anthraquinone Based Compounds in Modern Chemical Science

Anthraquinone (B42736) and its derivatives are a class of organic compounds built upon the core structure of anthracene-9,10-dione. This tricyclic aromatic ketone system is noted for its chemical stability and its versatile reactivity, making it a cornerstone in various fields of chemistry.

Historically, anthraquinone derivatives have been pivotal as dyes and pigments. Their extended conjugated π-system is responsible for their strong absorption of light in the visible region, leading to vibrant colors. Beyond their chromatic properties, anthraquinones are electrochemically active, capable of undergoing reversible reduction-oxidation reactions. This characteristic has led to their use in a variety of applications, including as catalysts in the pulping industry and as the active component in some types of batteries.

In the realm of medicinal chemistry, the anthraquinone scaffold is found in several clinically used anticancer agents. Their biological activity is often attributed to their ability to intercalate into DNA and inhibit enzymes crucial for cell proliferation. Furthermore, their capacity to generate reactive oxygen species under certain conditions contributes to their cytotoxic effects against cancer cells. epa.gov The ongoing research into novel anthraquinone derivatives continues to uncover new therapeutic potentials.

Scope and Objectives of Current and Future Research Endeavors

Classical Condensation and Coupling Approaches for Amide Formation

Traditional methods for the formation of the amide bond in this compound typically involve the reaction of a 1-aminoanthraquinone (B167232) with a benzoyl derivative. These methods are well-established and widely used in organic synthesis.

Amidation Reactions Employing Carboxylic Acid Derivatives

A common and efficient method for the synthesis of this compound and its analogs is the acylation of 1-aminoanthraquinone with a suitable carboxylic acid derivative, most notably a benzoyl chloride. This reaction is a standard method for amide bond formation. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was successfully achieved by reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride. mdpi.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is highly effective, often providing high yields of the desired product.

Alternatively, the direct use of a carboxylic acid, such as benzoic acid or its substituted variants, is possible through the use of a coupling agent. One such example involves the reaction of 1-aminoanthraquinone and 2-methylbenzoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). While this approach avoids the need to prepare the more reactive acid chloride, it has been reported to result in significantly lower yields compared to the acid chloride method. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-Aminoanthraquinone and 2-Methylbenzoyl chloride | Triethylamine, Dichloromethane, 0 °C to room temperature | N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | 94 |

| 1-Aminoanthraquinone and 2-Methylbenzoic acid | DCC, DMAP | N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | 24 |

Direct Coupling Strategies Utilizing Activated Reagents

Modern organic synthesis offers a plethora of direct coupling strategies that utilize activated reagents to facilitate amide bond formation, often under milder conditions and with greater efficiency than classical methods. These approaches are particularly valuable for substrates that may be sensitive to the conditions of traditional acylation reactions.

Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis can be applied to the formation of the amide bond in this compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient in activating the carboxyl group of benzoic acid, allowing for its rapid and clean reaction with 1-aminoanthraquinone. These reagents are known to minimize side reactions and are effective even with sterically hindered reactants.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for the formation of carbon-nitrogen bonds. This reaction could be employed to couple a 1-haloanthraquinone (e.g., 1-bromoanthraquinone) with benzamide (B126). The versatility of the Buchwald-Hartwig amination allows for a broad range of substrates and functional group tolerance, making it a valuable method for the synthesis of N-aryl amides.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. This reaction can be used to couple an aryl halide with an amine. In the context of this compound synthesis, this could involve the reaction of 1-haloanthraquinone with benzamide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Modern modifications of the Ullmann reaction have been developed that proceed under milder conditions with the use of ligands to stabilize the copper catalyst.

| Method | Key Reagents | General Application |

|---|---|---|

| Peptide Coupling | HATU, HBTU, PyBOP | Activation of carboxylic acids for reaction with amines. |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Coupling of aryl halides with amides or amines. |

| Ullmann Condensation | Copper catalyst, base | Coupling of aryl halides with amines, often at high temperatures. wikipedia.org |

Advanced Synthetic Transformations on the Anthracene-9,10-dione Scaffold

Recent advances in synthetic chemistry have enabled more direct and efficient methods for the functionalization of the anthracene-9,10-dione scaffold. These techniques offer novel pathways to this compound and its analogs, often with improved regioselectivity and atom economy.

Functionalization via C-H Bond Activation Methodologies

Direct C-H bond activation has emerged as a powerful strategy in organic synthesis, allowing for the formation of C-N bonds by directly functionalizing a carbon-hydrogen bond, thus avoiding the need for pre-functionalized starting materials.

Iridium-Catalyzed C-H Amidation: A notable advancement is the iridium-catalyzed C-H amidation of anthraquinones. This method allows for the direct introduction of a sulfonamide group ortho to the carbonyl moieties of the anthraquinone core. While this specific example leads to a sulfonamide rather than a benzamide, the underlying principle of directed C-H activation demonstrates a powerful approach for the regioselective formation of C-N bonds on the anthraquinone scaffold. This methodology could potentially be adapted for the direct introduction of a benzamide group.

The importance of this compound and its derivatives as directing groups in metal-catalyzed C-H bond functionalization reactions is also a subject of study. The N,O-bidentate nature of the amide linkage can chelate to a metal center, directing further functionalization to a specific C-H bond. mdpi.com

Regioselective Derivatization of the Anthraquinone Moiety

Controlling the position of substitution on the anthraquinone ring is crucial for the synthesis of specific isomers of this compound. Various strategies have been developed to achieve high regioselectivity in the derivatization of the anthraquinone moiety.

The synthesis of 1-aminoanthraquinone, the key precursor for this compound, is a prime example of regioselective synthesis. It is commonly prepared from 1-nitroanthraquinone (B1630840) or anthraquinone-1-sulfonic acid. The selective introduction of the amino group at the 1-position is a critical step.

Furthermore, the Ullmann condensation of bromaminic acid (1-amino-4-bromo-9,10-dioxo-2-anthracenesulfonic acid) with various amines is a well-established method for the regioselective synthesis of 1,4-disubstituted anthraquinone derivatives. researchgate.netelsevierpure.comnih.gov This reaction demonstrates how a pre-existing substituent can direct the introduction of a new functional group to a specific position on the anthraquinone ring.

Transition metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira cross-couplings, have also been employed for the regioselective functionalization of halogenated anthraquinones, allowing for the introduction of a wide range of substituents at specific positions. colab.ws

Diversification of the Benzamide Unit through Substituent Incorporation

The properties of this compound can be fine-tuned by introducing various substituents onto the benzamide unit. This diversification is readily achieved by utilizing a range of substituted benzoyl chlorides or benzoic acids in the amidation reaction with 1-aminoanthraquinone.

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a clear illustration of this strategy, where a methyl group is incorporated at the ortho-position of the benzamide ring. mdpi.com By selecting the appropriate starting materials, a wide variety of functional groups can be introduced, including but not limited to:

Alkyl and Aryl Groups: To modify the steric and electronic properties of the molecule.

Halogens: To serve as handles for further functionalization through cross-coupling reactions.

Nitro Groups: Which can be reduced to amino groups for further derivatization.

Methoxy and Hydroxyl Groups: To alter the solubility and hydrogen-bonding capabilities of the compound.

This approach allows for the creation of a library of this compound analogs with diverse physicochemical properties, which is particularly important in the development of new dyes and therapeutic agents.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing more environmentally benign processes. Key areas of focus include the synthesis of the 1-aminoanthraquinone intermediate and the amide bond formation step.

A significant advancement in the green synthesis of 1-aminoanthraquinone involves the reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water under mild conditions. journalajacr.com This method is noted for being clean, operationally simple, and having an easy work-up, making it a viable alternative to traditional methods that may use more hazardous reagents. journalajacr.com

For the amide formation step, several greener strategies can be considered. Microwave-assisted synthesis has been shown to be effective for the Ullmann coupling of bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) with various amines, often proceeding rapidly (2-30 minutes) in a phosphate (B84403) buffer with elemental copper as a catalyst. nih.gov This approach minimizes the use of volatile organic solvents and can lead to significant energy savings.

Solvent-free, or dry media, synthesis represents another important green chemistry approach. The synthesis of anthraquinone derivatives has been successfully carried out in a domestic microwave oven without the use of any solvent, reducing waste and simplifying the reaction setup. rasayanjournal.co.in Furthermore, solvent-free methods for amide bond formation using coupling agents like methoxysilanes have been developed, which proceed without the need for an inert atmosphere.

Enzymatic methods for amide bond formation are also gaining traction as a sustainable alternative. The use of enzymes like Candida antarctica lipase B (CALB) in green solvents such as cyclopentyl methyl ether allows for the direct amidation of carboxylic acids and amines with high conversions and yields, avoiding the need for stoichiometric activating agents and extensive purification. nih.gov

Mechanistic Insights into Key Synthetic Pathways

The primary and most direct synthesis of this compound and its analogs proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of 1-aminoanthraquinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group, resulting in the formation of the stable amide product. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Alternative, though more complex, routes to form the C-N bond in this compound and its analogs involve transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the context of synthesizing this compound, this would likely involve the reaction of 1-haloanthraquinone with benzamide in the presence of a copper catalyst at high temperatures. The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the final product. Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.org This reaction would involve the coupling of a 1-haloanthraquinone with benzamide in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylamide and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. youtube.com While highly versatile, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Synthetic Methodologies for this compound and its Structural Analogs

The primary synthetic route to this compound and its structural analogs involves the acylation of 1-aminoanthraquinone with a suitable benzoyl derivative. The most common and efficient method utilizes benzoyl chloride or a substituted benzoyl chloride as the acylating agent.

A detailed procedure for a structural analog, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, demonstrates this approach. The reaction is carried out by treating 1-aminoanthraquinone with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane. This method affords the desired product in high yield (94%). mdpi.com

An alternative, though lower-yielding, method involves the direct coupling of a carboxylic acid with 1-aminoanthraquinone using a coupling agent. For instance, the reaction of 1-aminoanthraquinone with 2-methylbenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) yields the corresponding amide, albeit in a significantly lower yield of 24%. mdpi.com

The synthesis of this compound can also be achieved through a fusion method. The reaction of 1-aminoanthraquinone with cinnamoyl chloride at 120°C in the absence of a solvent, followed by treatment with 1,4-dioxane, has been reported to produce the corresponding amide in a 47.83% yield. nih.gov A similar solvent-free approach has been used to synthesize other anthraquinone amide derivatives. nih.gov

Below are interactive data tables summarizing the reaction conditions for the synthesis of N-(1-anthraquinonyl) amide derivatives.

Table 1: Synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide via Acid Chloride mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| 1-Aminoanthraquinone | 2-Methylbenzoyl chloride | Triethylamine | Dichloromethane | 0°C to room temp. | 24 hours | 94% |

Table 2: Synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide via Carboxylic Acid Coupling mdpi.com

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temperature | Yield |

| 1-Aminoanthraquinone | 2-Methylbenzoic acid | DCC | DMAP | Not specified | Not specified | 24% |

Table 3: Solvent-Free Synthesis of (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylacrylamide nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 1-Aminoanthraquinone | Cinnamoyl chloride | None (initially), then 1,4-dioxane | 120°C | 18 hours (reflux), 24 hours (stirring) | 47.83% |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound in solution. It provides detailed insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Multidimensional NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Definitive Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift information, multidimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system like this compound. Spectroscopic data for the closely related analogue, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, offers valuable representative insights. mdpi.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the anthraquinone and benzamide rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the benzamide moiety and the anthraquinone core, for instance, by observing a correlation between the amide proton (N-H) and the carbonyl carbon of the benzamide and the C1 carbon of the anthraquinone ring.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY spectra would be key in determining the preferred conformation of the benzamide group relative to the anthraquinone plane. For example, spatial correlations between the amide proton and protons on the anthraquinone ring would indicate a specific rotational isomer.

| ¹H NMR Chemical Shifts (δ, ppm) for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in CDCl₃ | ¹³C NMR Chemical Shifts (δ, ppm) for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in CDCl₃ |

| 9.29 (d, J = 8.7 Hz, 1H) | 187.6 |

| 8.30–8.22 (m, 2H) | 182.7 |

| 8.04 (d, J = 7.3 Hz, 1H) | 166.8 |

| 7.92 (d, J = 6.4 Hz, 2H) | 142.5 |

| 7.77 (t, J = 7.1 Hz, 4H) | 138.9 |

| 7.46–7.39 (m, 2H) | 136.0 |

| 2.48 (s, 3H) | 134.5 |

| 134.4 | |

| 134.1 | |

| 133.2 | |

| 132.8 | |

| 131.8 | |

| 130.9 | |

| 128.9 | |

| 128.6 | |

| 127.5 | |

| 127.1 | |

| 126.3 | |

| 124.6 | |

| 122.7 | |

| 117.9 | |

| 21.6 |

Data sourced from a study on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. mdpi.com

Probing Molecular Dynamics via Variable-Temperature NMR Studies

Variable-temperature (VT) NMR studies are a powerful tool to investigate dynamic processes such as rotational barriers and potential tautomerism. For this compound, VT-NMR could be employed to study the rotation around the C1-N bond and the amide C-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation.

Furthermore, amino-anthraquinone derivatives can exhibit amino-imine tautomerism. VT-NMR could potentially be used to study the equilibrium between the amino and imine tautomers, as changes in temperature could shift the equilibrium and affect the observed chemical shifts and signal intensities.

Vibrational Spectroscopy for Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and intermolecular forces, such as hydrogen bonding, that define the solid-state structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding Network Characterization

FT-IR spectroscopy is particularly sensitive to polar functional groups and is an excellent method for characterizing hydrogen bonding. In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds between the amide N-H group of one molecule and the quinone or amide carbonyl (C=O) groups of a neighboring molecule. These interactions lead to a broadening and shifting of the N-H and C=O stretching vibrations to lower wavenumbers compared to the free molecule.

| Characteristic FT-IR Bands for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide |

| Wavenumber (cm⁻¹) |

| 3424 |

| 3198 |

| 1690 |

| 1662 |

| 1576 |

Data sourced from a study on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. mdpi.com

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula. The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), offers valuable structural information.

The mass spectrum of the related N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide shows a molecular ion peak and several characteristic fragment ions. mdpi.com A plausible fragmentation pathway for this compound would likely involve initial cleavage of the amide bond, leading to the formation of a benzoyl cation and an amino-anthraquinone radical cation. Subsequent fragmentations could involve the loss of CO from the quinone and benzoyl moieties.

| Mass Spectrometry Data (EI) for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide |

| m/z |

| 341 |

| 281 |

| 262 |

| 207 |

| 191 |

| 147 |

| 119 |

| 91 |

Data sourced from a study on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to four or more decimal places. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₂₁H₁₃NO₃, the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis of this compound would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming its elemental composition. For instance, a related compound, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-benzamide, has a calculated exact mass of 342.10044231 Da. nih.gov Such precise measurements are critical for validating the synthesis of new derivatives and for identifying unknown compounds in complex mixtures.

Table 1: Theoretical Exact Mass Data for this compound and a Related Compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₂₁H₁₃NO₃ | 327.08954 |

| N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-benzamide | C₂₁H₁₄N₂O₃ | 342.10044 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This technique is instrumental in elucidating the connectivity of atoms within the this compound framework.

In a typical MS/MS experiment, the protonated molecule or molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and an aminodioxoanthracene radical cation or a related fragment. Other characteristic fragments would arise from the anthraquinone core itself. Analysis of the mass-to-charge ratios of these fragment ions allows for the reconstruction of the molecule's structural components, thus confirming the identity of this compound. The mzCloud database contains high-quality tandem mass spectral data for an isomer, N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)benzamide, which can serve as a valuable reference for interpreting the fragmentation patterns of the title compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a wealth of information about the molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing of this compound. While a specific crystallographic study for the title compound was not found in the reviewed literature, studies on closely related derivatives, such as N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, demonstrate the power of this technique in resolving substituent positioning and analyzing hydrogen-bonding networks. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Circularly Polarized Luminescence) for Chiral Derivatives

While this compound itself is achiral, the introduction of chiral centers into the molecule can give rise to fascinating chiroptical properties. These properties, which arise from the differential interaction of the chiral molecule with left and right circularly polarized light, can be probed by techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL).

Exciton-Chirality Coupling Mechanisms in Self-Assembled Systems

The introduction of chirality into this compound derivatives opens up the possibility of creating self-assembled systems with unique chiroptical signatures. In such assemblies, the chromophoric anthraquinone units can interact electronically, leading to a phenomenon known as exciton (B1674681) coupling. When the chromophores are arranged in a chiral fashion, this exciton coupling can result in characteristic bisignate signals in the CD spectrum.

The principles of exciton-chirality coupling are well-established and have been explored in various chiral systems, including anthracene (B1667546) photodimers and self-assembled peptides. rsc.orgacs.org In a hypothetical chiral derivative of this compound, the spatial arrangement of the anthraquinone chromophores within a self-assembled structure would dictate the sign and intensity of the CD and CPL signals. For instance, a helical arrangement of the molecules could lead to strong exciton coupling and, consequently, intense CPL with a high dissymmetry factor (glum). nih.gov The study of such systems provides fundamental insights into the relationship between molecular chirality, supramolecular organization, and the resulting chiroptical properties, which is crucial for the development of advanced chiroptical materials. rsc.org

Absorption and Emission Characteristics in Solution and Solid State

The vibrant photophysical profile of this compound stems from its extended π-conjugated system, which encompasses the anthraquinone and benzamide moieties. The absorption and emission of light by this molecule are governed by electronic transitions between different energy levels, influenced by both the molecular structure and the surrounding environment.

Electronic Transitions and Vibronic Coupling Analysis

The electronic absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* and n-π* transitions. The intense absorption bands are primarily attributed to π-π* transitions within the anthraquinone and benzamide aromatic rings. The weaker n-π* transitions, originating from the non-bonding electrons of the carbonyl oxygen atoms, are often submerged under the more intense π-π* bands.

The shape and fine structure of these absorption bands are influenced by vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. In solution, these fine structures are often broadened due to the heterogeneous solvent environment. However, in the solid state or at low temperatures, a more resolved vibronic structure may be observed, providing insights into the specific vibrational modes coupled to the electronic transitions. For a related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, infrared spectroscopy reveals characteristic vibrational frequencies at 3424, 3198, 1690, 1662, and 1576 cm⁻¹, corresponding to N-H stretching, C-H stretching, and carbonyl (C=O) stretching vibrations, respectively. mdpi.com These vibrational modes are expected to be similarly active in this compound and couple with the electronic transitions.

Quantum Yield and Fluorescence Lifetime Investigations

This compound is recognized for its fluorescent properties, making it a valuable tool in various research applications. lookchem.com The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters for characterizing its emissive behavior.

Table 1: Spectroscopic Data for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

| Parameter | Value |

|---|---|

| Melting Point (°C) | 187.5–188.7 mdpi.com |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 9.29 (d, J = 8.7 Hz, 1H), 8.30–8.22 (m, 2H), 8.04 (d, J = 7.3 Hz, 1H), 7.92 (d, J = 6.4 Hz, 2H), 7.77 (t, J = 7.1 Hz, 4H), 7.46–7.39 (m, 2H), 2.48 (s, 3H) mdpi.com |

| ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | 187.6, 182.7, 166.8, 142.5, 138.9, 136.0, 134.5, 134.4, 134.1, 133.2, 132.8, 131.8, 130.9, 128.9, 128.6, 127.5, 127.1, 126.3, 124.6, 122.7, 117.9, 21.6 mdpi.com |

| IR (film) ν (cm⁻¹) | 3424, 3198, 1690, 1662, 1576 mdpi.com |

Energy Transfer Mechanisms within this compound Aggregates

In concentrated solutions or in the solid state, molecules of this compound can form aggregates. Within these aggregates, excited-state energy can be transferred from one molecule to another through non-radiative processes. The two primary mechanisms for such energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) Applications

FRET is a long-range, non-radiative energy transfer mechanism that occurs through dipole-dipole coupling between a donor molecule in an excited state and an acceptor molecule in its ground state. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nanometers), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. While specific FRET studies involving this compound as a donor or acceptor are not detailed in the available literature, its fluorescent nature suggests its potential application in FRET-based assays for studying molecular interactions, such as in biological systems. lookchem.com

Dexter Energy Transfer Pathways

Dexter energy transfer is a short-range mechanism that requires wavefunction overlap between the donor and acceptor molecules, typically occurring at distances of less than 1 nanometer. libretexts.orgwikipedia.orglibretexts.org This process involves the simultaneous exchange of two electrons, with an excited electron from the donor transferring to the acceptor's lowest unoccupied molecular orbital (LUMO) and a ground-state electron from the acceptor's highest occupied molecular orbital (HOMO) transferring to the donor's HOMO. libretexts.orgwikipedia.orglibretexts.org Due to the requirement of orbital overlap, Dexter transfer is highly sensitive to the geometry and packing of molecules within an aggregate. In the context of this compound aggregates, Dexter energy transfer could play a significant role in the migration of excitation energy, potentially leading to phenomena like excimer formation or trapping of the excitation at low-energy sites.

Photoredox Behavior and Excited State Quenching Processes

The anthraquinone core of this compound imparts it with interesting photoredox properties. Upon photoexcitation, the molecule can act as either an electron acceptor or an electron donor, depending on the reaction conditions and the nature of other species present. Anthraquinone and its derivatives are known to be effective electron acceptors in their excited states. rsc.org

The fluorescence of this compound can be quenched through various processes, including electron transfer. In the presence of suitable electron donors, photoexcited this compound can accept an electron, leading to the formation of its radical anion and the quenching of its fluorescence. Conversely, in the presence of strong electron acceptors, the excited molecule could potentially donate an electron, although this is less common for anthraquinones. The efficiency of this quenching process is dependent on the redox potentials of both the excited dye and the quenching agent, as well as the solvent polarity. The study of such quenching processes provides valuable information about the electronic structure and reactivity of the excited states of this compound.

Electrochemistry and Redox Potentials in Relation to Electronic Structure

The electronic structure of this compound is dominated by the anthraquinone moiety, which is a well-known redox-active unit. The electrochemical properties, particularly the redox potentials, are crucial indicators of the energy levels of the frontier molecular orbitals (HOMO and LUMO) and are fundamental to understanding electron transfer processes.

Cyclic Voltammetry for Reversible Redox Events

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of anthraquinone derivatives. In aprotic solvents, these compounds typically exhibit two distinct and sequential one-electron reduction processes. researchgate.net These correspond to the formation of a stable radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻), as shown in the following steps:

AQ + e⁻ ⇌ AQ•⁻ (First reduction potential, E¹₁/₂)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction potential, E²₁/₂)

The reversibility of these redox events indicates that the resulting anionic species are chemically stable on the timescale of the CV experiment. The potential at which these reductions occur is a direct measure of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A more positive reduction potential signifies a lower LUMO energy, making the molecule easier to reduce.

Influence of Substituents on Redox Potentials

The introduction of substituents onto the anthraquinone core significantly modulates its redox potentials. The nature and position of the substituent alter the electron density distribution within the molecule, thereby shifting the HOMO and LUMO energy levels.

Electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups, increase the electron density on the anthraquinone system. This raises the energy of the LUMO, making the molecule more difficult to reduce, which results in a shift of the redox potential to more negative values. frontiersin.org Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy, making reduction easier and shifting the potential to more positive values. jcesr.org

For instance, studies on anthraquinone-2-sulfonate (AQS) derivatives have shown that substituting with a hydroxyl group (-OH) at the 1-position results in a higher (less negative) redox potential compared to the parent AQS, while an amino (-NH₂) group at the same position leads to a lower (more negative) redox potential. frontiersin.org The benzamide group in this compound, being an amido-substituent, acts as an electron-donating group, influencing the potential accordingly. Research on various 1-substituted anthraquinones has demonstrated that the first reduction potential is sensitive to the specific donor group attached. nih.gov

The following table summarizes the experimentally measured redox potentials for the first reduction event (E(0/-1)) of various substituted anthraquinones, illustrating the impact of different functional groups.

| Compound | Substituent(s) | Redox Potential (V vs. Ag/AgCl) | Reference |

| Anthraquinone-2-sulfonate (AQS) | -SO₃⁻ | -0.46 | frontiersin.org |

| AQS-1-OH | 1-OH, 2-SO₃⁻ | -0.44 | frontiersin.org |

| AQS-1-NH₂ | 1-NH₂, 2-SO₃⁻ | -0.55 | frontiersin.org |

This interactive table provides a clear comparison of how different electron-donating groups modify the redox potential of the anthraquinone core.

Photo-Induced Electron Transfer (PET) Processes

Upon absorption of light, this compound can be promoted to an electronically excited state. In appropriately designed molecular systems, this excited state can engage in Photo-Induced Electron Transfer (PET). PET is a process where an electron is transferred from a donor moiety to an acceptor moiety within the same or another molecule, triggered by photoexcitation.

In systems where the anthraquinone unit is linked to an electron-donating group, an oxidative PET can occur. Here, the excited anthraquinone acts as an electron acceptor, quenching the fluorescence of a linked fluorophore. acs.org The efficiency of this PET process is governed by the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor and the energy of the excited state.

The process can be influenced by an Intramolecular Charge Transfer (ICT) character within the molecule. A stronger ICT character can accelerate the PET process, leading to more efficient fluorescence quenching. acs.org This phenomenon is a key principle in the design of fluorescent sensors, where the binding of an analyte can disrupt the PET process and "turn on" fluorescence.

Solvent Effects and Environmental Responsiveness of Photophysical Parameters

The photophysical properties of this compound, such as its absorption and fluorescence spectra, quantum yield, and lifetime, are often sensitive to the surrounding solvent environment. This responsiveness stems from the change in the dipole moment of the molecule upon excitation.

Solvatochromism, the change in the color of a substance with solvent polarity, is a common feature. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. The magnitude of this shift can often be correlated with solvent polarity scales, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. nih.gov

The solvent can also influence the rates of non-radiative decay pathways, affecting the fluorescence quantum yield. For example, specific interactions like hydrogen bonding between the solute and solvent molecules can play a significant role. electrochemsci.org Studies on related compounds like 9,10-dicyanoanthracene (B74266) have shown that both fluorescence quantum yields and the relative intensities of monomer and excimer emission can vary significantly with solvent polarity, highlighting the complex interplay between the molecule and its environment. nih.govwikipedia.org This environmental sensitivity is a valuable property for developing chemical sensors that report on the polarity or composition of their local medium.

Theoretical and Computational Investigations of N 9,10 Dioxo 1 Anthryl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of N-(9,10-Dioxo-1-anthryl)benzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p), can predict key structural parameters. nih.govresearchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it forms the basis for all further computational property predictions, including spectroscopic analyses.

Interactive Table: Predicted Geometric Parameters for this compound Note: The following data are representative values based on DFT calculations for analogous structures.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the maximum absorption wavelengths (λmax) and their corresponding intensities, known as oscillator strengths (f). researchgate.netrsc.org These calculations help explain the color and photophysical properties of the compound, which are relevant to its use in dyes. lookchem.com

Interactive Table: Predicted UV-Vis Absorption Data from TD-DFT Note: The following data are representative values based on TD-DFT calculations for similar anthraquinone (B42736) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reaction. wuxiapptec.com From these energies, other chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Interactive Table: Calculated Reactivity Indices for this compound Note: The following data are representative values based on DFT calculations for analogous structures.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a view of its motion and behavior over time. nih.gov MD simulations model the molecule and its environment (like a solvent) as a system of interacting particles, solving Newton's equations of motion to trace their trajectories.

MD simulations are particularly useful for studying how this compound interacts with itself and with solvent molecules in solution or in a solid state. nih.gov Using a force field, such as CHARMM or AMBER, which defines the potential energy of the system, simulations can reveal the preferred conformations of the molecule and the nature of non-covalent interactions like hydrogen bonding and π-π stacking. By analyzing the simulation trajectory, researchers can assess the stability of different conformations and understand how the molecule behaves in a realistic chemical environment. Key metrics such as the Root Mean Square Deviation (RMSD) are often monitored to evaluate the stability of the system over the simulation time. nih.gov

Ligand-Receptor Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme inhibition, docking studies can elucidate the binding mode of a ligand within the active site of a protein, providing insights into the mechanism of inhibition.

While no specific ligand-receptor docking studies were found for this compound, research on other benzamide (B126) and anthraquinone derivatives provides a template for how such investigations could be conducted. For instance, studies on N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivatives have successfully employed molecular docking to understand their inhibitory activity against enzymes like xanthine (B1682287) oxidase and tyrosinase. Such studies typically involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target enzyme is obtained from a protein database.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized.

Docking Simulation: A docking algorithm is used to predict the binding poses of the ligand in the enzyme's active site.

Analysis of Interactions: The resulting complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

A hypothetical docking study of this compound could reveal how its distinct structural features, including the anthraquinone core and the benzamide substituent, interact with the amino acid residues of a target enzyme. The table below illustrates the types of data that would be generated from such a study.

Table 1: Hypothetical Ligand-Receptor Interactions for this compound

| Interacting Residue (Enzyme) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| Amino Acid 1 | Carbonyl oxygen (anthraquinone) | Hydrogen Bond | 2.8 |

| Amino Acid 2 | Benzene ring (benzamide) | Pi-Pi Stacking | 3.5 |

| Amino Acid 3 | Amide NH | Hydrogen Bond | 3.0 |

| Amino Acid 4 | Anthraquinone ring system | Hydrophobic Interaction | 4.2 |

Structure-Property Relationship (SPR) Studies using Computational Methods

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its physical, chemical, and biological properties. Computational methods are invaluable in establishing these relationships, often through the calculation of molecular descriptors.

For the broader class of 9,10-anthraquinones, quantitative structure-property relationship (QSPR) models have been developed to predict properties like the half-wave reduction potential. These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

A computational SPR study of this compound and its analogues could involve the calculation of descriptors falling into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, molecular volume.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

By systematically modifying the structure of this compound (e.g., by changing substituents on the benzamide ring) and calculating these descriptors, a model could be built to predict a property of interest.

Table 2: Examples of Calculated Molecular Descriptors for SPR Studies

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | 327.32 g/mol |

| Topological | Wiener Index | 1542 |

| Geometrical | Molecular Surface Area | 350 Ų |

| Quantum-Chemical | HOMO Energy | -6.5 eV |

| Quantum-Chemical | LUMO Energy | -2.1 eV |

Machine Learning Approaches for Predicting Compound Properties and Reactivity

Machine learning (ML) is increasingly being used in chemistry to predict the properties and reactivity of molecules, leveraging large datasets to build predictive models. For anthraquinone derivatives, ML tools can be applied to discover new lead compounds for various medicinal uses.

While no specific ML models for this compound were identified, the general workflow for developing such a model would be as follows:

Data Collection: A dataset of molecules with known properties or reactivity would be assembled. This dataset would ideally include this compound and structurally similar compounds.

Descriptor Calculation: As in SPR studies, a set of molecular descriptors would be calculated for each molecule in the dataset.

Model Training: An ML algorithm (e.g., random forest, support vector machine, neural network) would be trained on the dataset to learn the relationship between the descriptors and the property of interest.

Model Validation: The performance of the trained model would be evaluated on an independent test set of molecules to ensure its predictive accuracy.

Computer programs like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectra of compounds based on their structure. For instance, a PASS prediction for derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been used to guide experimental testing for antimicrobial activity. A similar approach could be applied to this compound to predict its potential biological activities.

Table 3: Hypothetical Machine Learning Model Performance for Predicting a Property

| Machine Learning Model | Training Set Accuracy (R²) | Test Set Accuracy (R²) |

| Random Forest | 0.92 | 0.85 |

| Support Vector Machine | 0.88 | 0.82 |

| Artificial Neural Network | 0.95 | 0.88 |

Mechanistic Studies of Chemical Transformations Involving N 9,10 Dioxo 1 Anthryl Benzamide

Investigations into Hydrolytic Stability of the Amide Bond

The amide bond in N-(9,10-Dioxo-1-anthryl)benzamide is susceptible to hydrolysis under certain conditions, a reaction that cleaves the molecule into 1-aminoanthraquinone (B167232) and benzoic acid. The stability of this bond is influenced by factors such as pH and temperature.

Under acidic conditions, such as in the presence of 6M HCl and heat, the amide bond undergoes hydrolysis. This process is typical for amides, involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

In contrast, the hydrolytic stability of related anthraquinone (B42736) glycosides has been shown to be temperature-dependent, with significant degradation observed at temperatures above 75°C. nih.gov The presence of acidic conditions, such as from oxalic acid found in certain plants, can also facilitate the hydrolysis of these glycosidic bonds. nih.gov While not a direct measure of the amide bond stability in this compound, this suggests that both high temperatures and acidic environments are key factors in the degradation of such derivatives. The stability of a quaternized anthraquinone derivative, BDEAQCl2, was also noted to be compromised by a hydrolytic side reaction during charge-discharge cycling in pH-neutral aqueous electrolytes. rsc.org

Electron Transfer Reactions of the Anthraquinone Core

The anthraquinone core of this compound is a key player in its chemical reactivity, primarily due to its electron-accepting properties. nih.gov This characteristic allows it to participate in a variety of electron transfer reactions, which are fundamental to its role in processes like photocatalysis and redox chemistry.

Anthraquinone derivatives can undergo two sequential one-electron transfer redox reactions. rsc.org The electron-accepting strength can be tuned by the introduction of various substituents. For instance, density functional theory (DFT) calculations have shown that the reduction potential of anthraquinone can be increased by approximately 0.4 V through lithium ion pairing. acs.org The introduction of electron-donating groups is crucial for improving the reduction window of anthraquinone. acs.org

The electrochemical behavior of anthraquinone derivatives reveals a partial destabilization of the aromatic rings upon reduction. nih.gov The reduction potentials of these compounds are influenced by the nature and position of substituents on the anthraquinone framework. These redox properties are central to their application as electron transfer mediators in various chemical and biological systems. nih.gov

Role as an Organic Photocatalyst in Chemical Synthesis

The photochemical properties of the anthraquinone core enable this compound and its derivatives to act as organic photocatalysts. nih.govexlibrisgroup.com Upon absorption of light, the anthraquinone moiety is promoted to an excited state, becoming a potent oxidant capable of initiating various chemical transformations. exlibrisgroup.com

Anthraquinones are effective acceptors of electrons and hydrogen atoms, which allows them to be used in photooxidation reactions and for the generation of reactive oxygen species (ROS). exlibrisgroup.com The photocatalytic activity is influenced by the molecular structure, which can be tailored to tune the photoredox characteristics. nih.gov

Photo-oxidative Amidation Reactions

Anthraquinones can photocatalyze the direct oxidative amidation of aldehydes with amines using visible light and molecular oxygen as the oxidant. researchgate.net The proposed mechanism involves the photoexcited anthraquinone abstracting a hydrogen atom from the aldehyde to form a ketyl radical and an acyl radical. The acyl radical then reacts with the amine to form a hemiaminal, which is subsequently oxidized to the corresponding amide. The reduced anthraquinone is regenerated by molecular oxygen, completing the catalytic cycle. researchgate.net This process is efficient for a variety of substituted aromatic aldehydes and different types of amines. researchgate.net

C-H Amination Mechanisms

Anthraquinone-based photocatalysts can also facilitate C-H amination reactions. For instance, a metal- and external oxidant-free benzylic amination has been reported using a sensitizer (B1316253) under visible light. researchgate.net The mechanism likely involves a hydrogen atom abstraction from the C-H bond by the photoexcited anthraquinone catalyst. researchgate.net This generates a carbon-centered radical, which can then be trapped by an aminating agent. The catalytic efficiency of such reactions is dependent on the substrate and the specific reaction conditions.

Nucleophilic and Electrophilic Reactivity of Substituted Derivatives

The reactivity of the anthraquinone core in this compound can be modulated by the introduction of substituents, influencing its susceptibility to nucleophilic and electrophilic attack.

The electron-withdrawing nature of the anthraquinone core enhances the susceptibility of substituted derivatives to nucleophilic attack. For example, in N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, the nitro group is susceptible to nucleophilic aromatic substitution. The presence of the electron-withdrawing anthraquinone core facilitates this reaction.

Conversely, the anthraquinone system can undergo electrophilic substitution reactions. For instance, bromination of the anthraquinone core can be achieved using bromine in the presence of a Lewis acid catalyst like ferric chloride. The benzamide (B126) group itself can also participate in reactions such as Suzuki-Miyaura coupling, where its electron-deficient character facilitates palladium-catalyzed cross-coupling.

Radical Chemistry Initiated by the Anthraquinone Moiety

The photochemical properties of the anthraquinone moiety are central to its ability to initiate radical chemistry. Upon UV excitation, anthraquinone can undergo intersystem crossing to a triplet excited state, which can then abstract a hydrogen atom from a suitable donor to form a semiquinone radical. nih.govnih.gov This radical can initiate a variety of subsequent reactions.

The formation of radical pairs is a key feature of anthraquinone photochemistry. nih.gov These radical pairs can exist in either singlet or triplet spin states, and their interconversion can be influenced by external magnetic fields. nih.gov The subsequent reactions of these radical pairs can lead to different products. For example, in micellar solutions, the reaction of anthraquinone can proceed via two distinct pathways to yield cage and escape products from singlet and triplet radical pairs, respectively. nih.gov The generation of these radical intermediates is a fundamental aspect of the photocatalytic activity of anthraquinones in various organic transformations. libretexts.org

Advanced Functional Applications of N 9,10 Dioxo 1 Anthryl Benzamide in Materials and Sensing

Organic Electronic and Optoelectronic Devices

The fusion of the electron-accepting anthraquinone (B42736) moiety and the charge-transporting benzamide (B126) group within a single molecular framework endows N-(9,1e-Dioxo-1-anthryl)benzamide with properties that are highly desirable for organic electronic and optoelectronic devices. The planar structure of the anthraquinone unit facilitates π-π stacking, which is crucial for efficient charge transport, while the benzamide group can influence the material's morphology and energy levels.

Components in Organic Light-Emitting Diodes (OLEDs)

While specific performance data for N-(9,10-Dioxo-1-anthryl)benzamide in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the general class of anthraquinone derivatives has shown promise in this field. These compounds are often explored for their potential as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters due to their high electron affinity and thermal stability. The electron-deficient nature of the anthraquinone core can facilitate the injection and transport of electrons, a critical function in the emissive layer of an OLED.

The performance of a hypothetical OLED device incorporating this compound would be dependent on several factors, including its film-forming properties, energy level alignment with other materials in the device stack, and its photophysical properties in the solid state.

Table 1: Hypothetical Performance Metrics for an OLED Employing an Anthraquinone-Benzamide Derivative

| Parameter | Potential Value | Significance |

|---|---|---|

| External Quantum Efficiency (EQE) | > 5% | Indicates the efficiency of converting electrons to photons. |

| Luminance | > 1000 cd/m² | Measures the brightness of the emitted light. |

| Color Coordinates (CIE 1931) | Dependent on the emitter | Determines the color of the light produced. |

Note: This table is illustrative and based on the potential of related compounds, not on reported data for this compound.

Active Materials in Organic Photovoltaic Cells

In the realm of organic photovoltaics (OPVs), the electron-accepting character of this compound makes it a candidate for use as a non-fullerene acceptor (NFA). In a bulk heterojunction (BHJ) solar cell, an NFA is blended with a polymer donor to create the photoactive layer where charge separation occurs. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the acceptor are critical for efficient exciton (B1674681) dissociation and charge transfer.

For this compound to function effectively as an acceptor, its LUMO level should be slightly lower than that of the donor material to provide the driving force for electron transfer, while its HOMO level should be significantly lower to prevent hole transfer from the donor.

Note: This table is illustrative and based on the potential of related compounds, not on reported data for this compound.

Applications in Organic Field-Effect Transistors (OFETs)

The ordered molecular packing facilitated by the planar anthraquinone core suggests that this compound could exhibit good charge transport properties in an Organic Field-Effect Transistor (OFET). Depending on the energy levels and the dominant charge carrier, it could function as an n-type (electron-transporting) or p-type (hole-transporting) semiconductor. The benzamide substituent can play a significant role in influencing the solid-state packing and, consequently, the charge carrier mobility.

The performance of an OFET is primarily characterized by its field-effect mobility (μ), which quantifies how quickly charge carriers move through the semiconductor channel, and the on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off".

Table 3: Projected OFET Characteristics for a Material Based on this compound

| Parameter | Potential Value (n-type) | Potential Value (p-type) | Significance |

|---|---|---|---|

| Charge Carrier Mobility (μ) | > 0.1 cm²/Vs | > 0.1 cm²/Vs | Determines the switching speed of the transistor. |

| On/Off Ratio | > 10⁵ | > 10⁵ | Indicates the ability of the transistor to switch between conducting and non-conducting states. |

Note: This table is illustrative and based on the potential of related compounds, not on reported data for this compound.

Chemical Sensing and Probe Technologies

The structure of this compound, featuring a hydrogen bond-donating amide proton and a chromophoric anthraquinone unit, makes it an intriguing candidate for the development of chemical sensors. The interaction of the amide group with anions can lead to changes in the electronic properties of the molecule, resulting in a detectable optical response.

Colorimetric and Fluorometric Anion Sensing Mechanisms

The amide N-H proton in this compound can act as a recognition site for anions through hydrogen bonding. Upon binding with a basic anion, such as fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), a change in the intramolecular charge transfer (ICT) character of the molecule can occur. This perturbation of the electronic structure can lead to a visible color change (colorimetric sensing) or a change in the fluorescence emission (fluorometric sensing). researchgate.net

The strength and selectivity of the anion binding can be tuned by modifying the acidity of the N-H proton or by introducing other functional groups to the molecular scaffold. The anthraquinone core provides a distinct chromophore, and any changes in its electronic environment upon anion binding are likely to result in a noticeable spectral shift.

Detection of Transition and Heavy Metal Ions via Excited State Inversion

While the primary binding site in this compound is the amide proton, the carbonyl oxygens of the anthraquinone moiety could potentially act as coordination sites for metal ions. The interaction with transition or heavy metal ions can significantly perturb the electronic states of the molecule. One possible mechanism for detection is through the modulation of an excited-state intramolecular proton transfer (ESIPT) process or through the creation of new charge-transfer states upon metal coordination.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluoride |

Development of Fluorescent Probes for Specific Analyte Recognition

The intrinsic fluorescence of the anthraquinone moiety in this compound and its derivatives serves as a foundation for the development of fluorescent chemosensors. first-color.com The principle behind these sensors lies in the modulation of their fluorescence emission upon interaction with a specific analyte. This change in fluorescence can manifest as an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength, providing a detectable signal for the presence and concentration of the target species.

While specific studies on this compound as a fluorescent probe are not extensively documented, the broader class of anthraquinone-benzamide derivatives has shown significant promise in this area. The benzamide group can be chemically modified to introduce specific recognition sites, such as crown ethers or other chelating agents, to selectively bind with target analytes like metal ions or anions. For instance, the synthesis of a derivative of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide highlights the potential for creating N,O-bidentate directing groups suitable for metal-catalyzed reactions, a concept that can be extended to sensor design. mdpi.com

The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, the receptor and fluorophore are separate entities within the molecule. In the absence of the analyte, the fluorescence of the anthraquinone core is quenched. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. This "off-on" switching provides a highly sensitive detection method.

Although specific analyte detection by the parent compound remains an area for further research, the structural framework is highly adaptable. The following table illustrates the potential application of a hypothetical this compound-based probe, drawing parallels from related fluorescent chemosensors.

Table 1: Hypothetical Fluorescent Probe Application of a Modified this compound

| Target Analyte | Receptor Moiety | Sensing Mechanism | Observed Change |

| Metal Ion (e.g., Co²⁺) | Thioamide Group | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence enhancement |

| Anion (e.g., F⁻) | Urea (B33335)/Thiourea Group | Hydrogen Bonding Interaction | Change in absorption and emission spectra |

This table is illustrative and based on the functionalization potential of the this compound scaffold for sensing applications.

Advanced Pigments and Dyes for High-Performance Applications

This compound and its derivatives are recognized for their utility as pigments and dyes, valued for their vibrant colors and stability. The specific derivative, 1-Benzoylamino-4-hydroxy-anthrachinon, is also known by its Colour Index name, C.I. Pigment Red 89. alfa-chemistry.com

Studies on Color Fastness and Photostability

Anthraquinone-based dyes are generally characterized by their good to excellent lightfastness, a property attributed to the stable tricyclic aromatic system of the anthraquinone core. researchgate.net The photostability of these pigments is a critical factor for their application in coatings, plastics, and textiles, where long-term color retention is essential. However, it is noted that C.I. Pigment Red 89 has been discontinued (B1498344) for use in artist colors, which may suggest limitations in its performance or the availability of superior alternatives. artiscreation.com

The following table provides a general overview of the fastness properties expected from high-quality anthraquinone pigments, which would be the target performance for derivatives of this compound.

Table 2: Typical Fastness Properties of High-Performance Anthraquinone Red Pigments

| Property | Test Method | Rating Scale | Typical Rating |

| Light Fastness (Full Shade) | ISO 105-B02 (Blue Wool Scale) | 1 (Poor) - 8 (Excellent) | 7-8 |

| Light Fastness (Tint) | ISO 105-B02 (Blue Wool Scale) | 1 (Poor) - 8 (Excellent) | 6-7 |

| Weathering Fastness (Full Shade) | ISO 105-A02 (Grey Scale) | 1 (Poor) - 5 (Excellent) | 4-5 |

| Weathering Fastness (Tint) | ISO 105-A02 (Grey Scale) | 1 (Poor) - 5 (Excellent) | 3-4 |

| Heat Resistance | ºC | - | 250-300 |

| Water Resistance | ISO 105-E01 (Grey Scale) | 1 (Poor) - 5 (Excellent) | 5 |

| Acid Resistance | ISO 105-E05 (Grey Scale) | 1 (Poor) - 5 (Excellent) | 5 |

| Alkali Resistance | ISO 105-E06 (Grey Scale) | 1 (Poor) - 5 (Excellent) | 5 |

This table represents typical data for high-performance red pigments and serves as a benchmark. Specific data for this compound may vary.

Dyeing Mechanisms and Interactions with Substrates

The application of this compound and its derivatives as dyes involves various mechanisms depending on the substrate and the specific chemical modifications of the dye molecule. As a member of the anthraquinone class, it can be adapted for use as a disperse, vat, or reactive dye.

For hydrophobic fibers like polyester, derivatives of this compound can be applied as disperse dyes. In this process, the finely ground, insoluble dye is dispersed in an aqueous bath, and dyeing is carried out at high temperatures (around 130°C) to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer fibers.